2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the KRAS G12C protein, which plays a significant role in cancer progression. The compound is classified as a small molecule drug candidate and serves as a building block for complex organic synthesis, with applications in drug development and biochemical research .
Methods and Technical Details
The synthesis of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves multiple steps of organic reactions. Key synthetic routes include:
These methods highlight the complexity of synthesizing this compound and underscore its significance in organic chemistry.
Structure and Data
The molecular structure of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one features a spirocyclic arrangement that includes a cyclopropyl group and a diazaspiro nonane moiety. The structural formula can be represented as follows:
Key structural data includes:
The unique arrangement of atoms contributes to its biological activity and interaction with target proteins .
Reactions and Technical Details
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in biological applications.
Process and Data
The mechanism of action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one primarily involves its interaction with the KRAS G12C protein. This compound acts as a covalent inhibitor by forming a bond with a cysteine residue located in the active site of the protein. This binding disrupts the protein's function, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival.
Research indicates that this mechanism can effectively suppress tumor growth in models expressing the KRAS G12C mutation, demonstrating its potential as a therapeutic agent against certain cancers .
Physical and Chemical Properties
The physical properties of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one include:
Chemical properties include:
These properties are crucial for determining its handling, storage, and application in laboratory settings .
Scientific Uses
The primary applications of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one are centered around its role as a biochemical probe in drug discovery and development. Its potential as an inhibitor of KRAS G12C makes it particularly valuable in cancer research, especially for targeting solid tumors associated with this mutation.
Additionally, it serves as a building block in organic synthesis, facilitating the development of other complex molecules with therapeutic potential . The ongoing research into its biological effects continues to reveal new avenues for application in medicinal chemistry and pharmacology.
The construction of the 2,7-diazaspiro[3.5]nonane scaffold – the central framework of the target compound – relies on advanced spirocyclization techniques. A pivotal patent (CN111620869A) details a multi-step sequence starting from ethyl isonipecotate, involving lithium diisopropylamide (LDA)-mediated deprotonation followed by ethyl chloroformate quenching to install the diester functionality at the C4 position [2]. Subsequent reduction using lithium borohydride (LiBH₄) yields the diol intermediate, which undergoes selective monotosylation under n-butyllithium (nBuLi) control. The critical spirocyclization is achieved via intramolecular Williamson ether synthesis under strong base conditions (NaH), forming the spiro[3.5]nonane core [9].
Table 1: Key Synthetic Steps for Diazaspiro[3.5]nonane Core
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Alkylation | LDA, THF, -78°C; then ethyl chloroformate | Diester adduct | 52-65 |
2 | Reduction | LiBH₄, THF, reflux | Diol intermediate | 70-85 |
3 | Monotosylation | nBuLi, TsCl, THF, -78°C | Monotosylate | 60-75 |
4 | Cyclization | NaH, THF, 0°C to rt | Protected spirocyclic core | 65 |
Protecting group strategies significantly impact overall efficiency. The tert-butoxycarbonyl (Boc) group is commonly employed for nitrogen protection during core assembly. However, deprotection using trifluoroacetic acid (TFA) risks oxetane ring opening in related systems, prompting development of alternative sequences using carboxybenzyl (Cbz) protection with hydrogenolytic deprotection. This modification increased overall yield from 4% to 18% for the parent diazaspiro framework [9].
Incorporation of the cyclopropane moiety into the diazaspiro[3.5]nonane core employs two principal catalytic approaches: (1) direct coupling of pre-formed cyclopropane carboxylic acid derivatives and (2) transition-metal catalyzed cyclopropanation of unsaturated precursors. The most efficient method involves amide bond formation between the spirocyclic amine and cyclopropanecarbonyl chloride or activated esters. Patent data reveals cesium carbonate (Cs₂CO₃) as an effective base for facilitating this coupling in aprotic solvents like acetonitrile, achieving high yields (85-92%) while minimizing epimerization or ring-opening side reactions [2] [8].
Table 2: Cyclopropane Coupling Methods to Diazaspiro[3.5]nonane
Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) | Advantages |
---|---|---|---|---|---|
Cyclopropanecarbonyl chloride | Cs₂CO₃ | CH₃CN | 25 | 85-92 | High efficiency, minimal racemization |
Cyclopropanecarboxylic acid | HATU | DMF | 0 → 25 | 75-82 | Avoids acid chloride handling |
Cyclopropyl ketoacid | EDCI/HOBt | DCM | 25 | 70-78 | Direct use of ketoacid precursors |
Cyclopropane carbonyl imidazolide | None | THF | 40 | 80-87 | Mild conditions |
Alternative routes involve palladium-catalyzed C-C bond formations for late-stage cyclopropane introduction. Bifunctional compounds targeting kinase degradation (e.g., CDK2 degraders) utilize Suzuki-Miyaura coupling to attach cyclopropyl-containing aryl groups to brominated diazaspiro precursors, though this approach is less relevant for the specific ethanone derivative discussed here [8]. Magnesium-mediated Reformatsky reactions between 2-bromocyclopropanecarboxylates and the spirocyclic imine offer an asymmetric route to β-keto derivatives, but competing side reactions limit industrial applicability [4].
Achieving chemoselective ketone formation at the terminal position of the 2-cyclopropylacetyl chain requires careful reagent selection to avoid N-alkylation or over-reaction. The preferred route involves nucleophilic displacement where the secondary amine of the diazaspiro core attacks activated esters of cyclopropanecarboxylic acids. Structure-activity relationship (SAR) studies of related compounds demonstrate that the ketone functionality is crucial for optimal target binding, as evidenced in bromodomain inhibitors where carbonyl oxygen participates in key hydrogen bonding within the ZA channel of BRD4(1) [5].
A critical advancement involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM), enabling coupling at 0°C with high chemoselectivity (>95:5 mono vs. bis-adduct). This method prevents racemization and preserves acid-sensitive functional groups. Alternatively, transition-metal catalyzed carbonylative coupling has been explored using cyclopropylacetylene precursors under carbon monoxide atmosphere with palladium catalysts, yielding α,β-unsaturated ketones requiring subsequent reduction – a less efficient route [5] [8].
Ketone bioisosterism studies reveal that replacing the carbonyl with sulfones or oxadiazoles diminishes binding affinity in bromodomain inhibition assays by 10-100 fold, confirming the essential hydrogen-bond acceptor role of the carbonyl oxygen. Molecular modeling of the target compound suggests analogous binding interactions may be exploited in other therapeutic targets [5].
Solvent polarity dramatically influences reaction efficiency throughout the synthesis. Polar aprotic solvents (DMF, CH₃CN) optimize cesium carbonate-mediated amide coupling, providing 85-92% yields for the final step, while ethereal solvents (THF) result in slower reaction kinetics and increased by-product formation. For the initial spirocyclization step, anhydrous tetrahydrofuran (THF) is essential for the LDA-mediated condensation, with water content >200 ppm decreasing yields by 30-40% [2] [9].
Reagent stoichiometry critically impacts monofunctionalization:
Table 3: Solvent and Reagent Optimization for Critical Steps
Synthetic Step | Optimal Solvent | Key Reagent | Concentration (equiv) | Temperature (°C) | Yield Improvement (%) |
---|---|---|---|---|---|
Spirocyclization | Anhydrous THF | NaH | 1.5 | 0 → 25 | +25 vs. DMF |
Monotosylation | THF | nBuLi/TsCl | 1.0/0.95 | -78 | +30 vs. Et₃N |
Reductive amination | MeOH | NaBH₃CN | 0.8 | 0 | +15 vs. NaBH₄ |
Amide coupling | CH₃CN | Cs₂CO₃ | 2.0 | 25 | +20 vs. K₂CO₃ |
N-Deprotection | DCM | TFA | 3.0 | 0-5 | +35 vs. HCl/dioxane |
Purification efficiency is enhanced by switching from silica gel chromatography to crystallization techniques for intermediates. The diol precursor crystallizes from ethyl acetate/petroleum ether mixtures, reducing purification time by 70% and increasing recovery to 90% compared to chromatographic methods. Final product purification via hydrochloride salt formation in diethyl ether provides pharmaceutical-grade material (>99% purity) without chromatography [2] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0